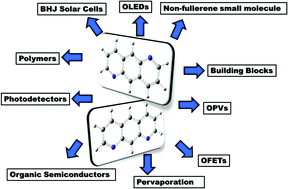Heterocyclic anthrazoline derivatives: a critical review
New Journal of Chemistry Pub Date: 2019-11-11 DOI: 10.1039/C9NJ04995A
Abstract
The anthrazolinic core is an important building block for several applications, especially those depending on the effect of light. The synthesis of these compounds has evolved much since the first work published based on this diazaheterocycle. Nowadays, methods such as Friedlander reactions and more efficient multi-component reactions provide faster and less expensive access to these polycyclic structures. Here we show an overview of the evolution in the synthesis and application of these compounds.


Recommended Literature
- [1] Effect of silver deposits on the photocatalytic activity of titanium dioxide for the removal of 2-chlorophenol in water
- [2] Production of polyetheretherketone in ionic liquid media
- [3] Species with negative electron affinity and standard DFT methods†
- [4] Covalent palladium–zinc bonds and their reactivity†
- [5] Microporous polycarbazole frameworks with large conjugated π systems for cyclohexane separation from cyclohexane-containing mixtures†
- [6] One-step synthesis of a hierarchical self-supported WS2 film for efficient electrocatalytic hydrogen evolution†
- [7] Notes from the Reports of Public Analysts
- [8] Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study†
- [9] Room-temperature metal-activator-free phosphorescence from mesoporous silica†
- [10] General Discussion










